molecular formula C16H21N3O B2764738 5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034293-68-8

5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2764738
CAS No.: 2034293-68-8
M. Wt: 271.364
InChI Key: WFMHFVYUTGDLMX-UHFFFAOYSA-N
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Description

The compound 5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core substituted with a cyclohexene carbonyl group at position 5 and a cyclopropyl group at position 2. The cyclohexene moiety introduces conformational rigidity, while the cyclopropyl group may enhance metabolic stability and lipophilicity.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c20-16(13-4-2-1-3-5-13)18-8-9-19-14(11-18)10-15(17-19)12-6-7-12/h1-2,10,12-13H,3-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMHFVYUTGDLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multiple steps. One common approach is to start with the cyclohexene ring, which can be functionalized through various reactions such as halogenation or hydroxylation. The pyrazolo[1,5-a]pyrazine moiety can be synthesized separately through cyclization reactions involving appropriate precursors. The final step involves coupling the two moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
Target compound Not explicitly provided Not available 5-(cyclohex-3-ene-1-carbonyl), 2-cyclopropyl Cyclohexene carbonyl, cyclopropyl
2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride C9H13N3 199.69 2-cyclopropyl Cyclopropyl (no carbonyl)
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride C7H9ClF3N3 227.62 2-(trifluoromethyl) Trifluoromethyl
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (TFA salt) C8H9ClF3N3O2 271.62 3-chloro Chloro, trifluoroacetic acid
4-Oxo-N-[(pyridin-2-yl)methyl]-5-[3-(trifluoromethyl)phenyl]methyl analog Not provided Not available 4-oxo, N-pyridinylmethyl, 5-(trifluoromethyl) Oxo, pyridinyl, trifluoromethyl
Key Observations:
  • Lipophilicity : The trifluoromethyl group in increases lipophilicity compared to the cyclopropyl group in the target compound.
  • Solubility : The sulfonyl group in 2-cyclopropyl-5-(3,3,3-trifluoropropanesulfonyl)-... (C12H16F3N3O2S, ) may enhance aqueous solubility due to polarity.
  • Rigidity : The cyclohexene carbonyl in the target compound introduces conformational constraints absent in simpler analogs like .

Biological Activity

5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its pharmacological implications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a unique structure combining a cyclohexene ring with a pyrazolo[1,5-a]pyrazine moiety. Its synthesis typically involves several steps, including functionalization of the cyclohexene ring and cyclization reactions to form the pyrazolo structure. The final coupling step is crucial for achieving the desired product purity and yield.

Synthetic Routes

  • Starting Materials : Cyclohexene derivatives and pyrazolo precursors.
  • Reagents : Common reagents include halogenating agents for functionalization and catalysts for cyclization.
  • Conditions : The reactions are often performed under controlled temperature and pressure to optimize yield.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that 5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine may possess similar properties due to structural similarities with other effective pyrazoles .

Anticancer Activity

The compound’s interaction with specific molecular targets suggests potential anticancer properties. Studies on related pyrazole derivatives have shown significant inhibition of cancer cell proliferation in various human cancer cell lines (e.g., MCF-7) . The mechanism of action may involve modulation of key signaling pathways associated with tumor growth.

The biological effects of 5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine are hypothesized to result from its binding to specific enzymes or receptors involved in critical biological processes. This interaction can lead to alterations in enzyme activity or receptor function, impacting cellular signaling pathways and ultimately influencing cell behavior .

Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various pyrazole derivatives found that compounds structurally related to 5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several derivatives, showcasing their potential as antimicrobial agents.

CompoundMIC (μg/mL)Target Bacteria
Pyrazole Derivative A32Staphylococcus aureus
Pyrazole Derivative B16Escherichia coli
5-(cyclohex...)TBDTBD

Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated significant cytotoxic effects against cancer cell lines. For instance, one derivative showed an IC50 value of 15 μM against MCF-7 cells. These findings suggest that modifications in the pyrazole structure can enhance biological activity.

CompoundIC50 (μM)Cancer Cell Line
Pyrazole Derivative C10K562
Pyrazole Derivative D20MCF-7
5-(cyclohex...)TBDTBD

Q & A

Q. What are the key synthetic routes for preparing 5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl-pyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. For example:

Cyclization : Reacting carbohydrazides (e.g., furan-2-yl carbohydrazide) with cyclohexyl isocyanide in CH₂Cl₂ under dropwise addition of dimethyl acetylenedicarboxylate (DMAD) to form the pyrazole core .

Functionalization : Introducing the cyclohex-3-ene-1-carbonyl group via nucleophilic acyl substitution or Friedel-Crafts acylation.

  • Key Variables : Solvent polarity (e.g., CH₂Cl₂ vs. ethanol) and stoichiometry of DMAD (2:1 ratio to carbohydrazide) critically affect cyclization efficiency. Yields range from 62–70% based on analogous pyrazolo[1,5-a]pyrimidine syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Identifies substituents (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, cyclohexene protons at δ 5.5–6.0 ppm) and confirms fusion of pyrazine/pyrazole rings .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C₁₈H₂₂N₄O: 310.18; observed: 310.17) .
  • IR : Detects carbonyl stretches (~1680 cm⁻¹) and cyclopropane C-H bends (~3050 cm⁻¹) .

Q. How can researchers optimize purity during synthesis?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to remove unreacted intermediates.
  • Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) resolve stereoisomers from cyclopropane formation .
  • Monitoring : TLC (Rf ~0.5 in ethyl acetate) tracks reaction progress .

Advanced Research Questions

Q. What strategies address contradictions in reported synthetic yields for similar pyrazolo[1,5-a]pyrazines?

  • Methodological Answer :
  • Variable Analysis : Compare solvent effects (e.g., CH₂Cl₂ vs. DMF) and catalyst systems (e.g., Lewis acids like ZnCl₂). Evidence shows CH₂Cl₂ increases cyclization yields by 15% over DMF due to reduced side reactions .
  • Reaction Kinetics : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to improve reproducibility; this method reduces decomposition of acid-sensitive cyclopropane groups .

Q. How does the cyclohexene carbonyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The cyclohexene ring hinders nucleophilic attack at the carbonyl, favoring electrophilic aromatic substitution (e.g., nitration at the pyrazole C-3 position) .
  • Conjugation : The α,β-unsaturated carbonyl enables Michael additions (e.g., with hydrazines to form hydrazones) .
  • Table : Reactivity Comparison
Reaction TypeYield (%)SelectivityReference
Nitration55C-3 > C-5
Suzuki Coupling40Low

Q. What computational methods predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with PyRx to model interactions with ATP-binding pockets (e.g., CDK2). The cyclopropane moiety shows hydrophobic contacts with Val18 and Ala144 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the pyrazolo[1,5-a]pyrazine core in aqueous environments .

Q. How can stereochemical outcomes be controlled during cyclopropane ring formation?

  • Methodological Answer :
  • Chiral Auxiliaries : Employ (-)-menthol esters to induce enantioselective cyclopropanation (e.g., 85% ee via Simmons-Smith reaction) .
  • Catalysts : Use Rh₂(OAc)₄ with diazo compounds for stereospecific ring closure .

Data Contradiction Analysis

Q. Why do NMR spectra of similar compounds vary in reported coupling constants for cyclopropane protons?

  • Methodological Answer :
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ alters J values (e.g., J = 8 Hz in CDCl₃ vs. 6 Hz in DMSO) due to hydrogen bonding .
  • Conformational Flexibility : Cyclopropane ring puckering in solution leads to averaged signals; low-temperature NMR (-40°C) resolves splitting .

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